molecular formula C12H18N2O B178128 (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol CAS No. 174560-96-4

(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol

Cat. No. B178128
M. Wt: 206.28 g/mol
InChI Key: YAURVGQXKNCTQG-UHFFFAOYSA-N
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Patent
US05736550

Procedure details

To a solution of 3-hydroxymethylpiperidine (5.0 g, 43 mmol) in methyl ethyl ketone (50 ml) were added successively potassium carbonate (60 g, 0.43 mol), sodium iodide (1.30 g, 8.68 mmol), 4-chloromethylpyridine hydrochloride (8.54 g, 52.1 mmol) and the mixture was heated under reflux for 8 hours. The reaction mixture was filtered with Celite and the solvent was distilled off from the filtrate under reduced pressure. The residue was chromatographed using silica gel column and the fraction from methanol-chloroform (1/20) gave 3-hydroxymethyl-1-(4-pyridylmethyl)piperidine (8.29 g). Yield=93%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
8.54 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][NH:5][CH2:4]1.C(=O)([O-])[O-].[K+].[K+].[I-].[Na+].Cl.Cl[CH2:19][C:20]1[CH:25]=[CH:24][N:23]=[CH:22][CH:21]=1>C(C(C)=O)C>[OH:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][N:5]([CH2:19][C:20]2[CH:25]=[CH:24][N:23]=[CH:22][CH:21]=2)[CH2:4]1 |f:1.2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OCC1CNCCC1
Name
Quantity
60 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.3 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
8.54 g
Type
reactant
Smiles
Cl.ClCC1=CC=NC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered with Celite
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed

Outcomes

Product
Name
Type
product
Smiles
OCC1CN(CCC1)CC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.29 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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